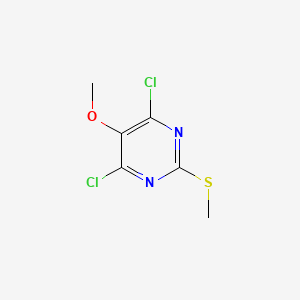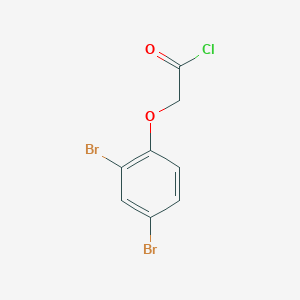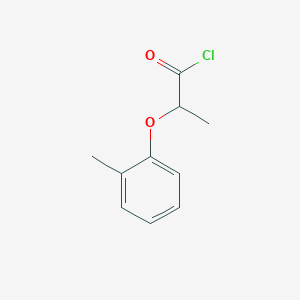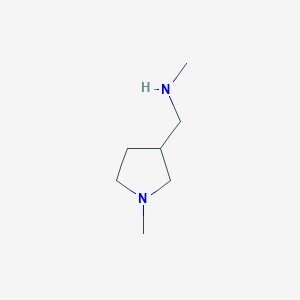![molecular formula C9H11NO2 B1355013 [(3-Methylphenyl)amino]acetic acid CAS No. 21911-67-1](/img/structure/B1355013.png)
[(3-Methylphenyl)amino]acetic acid
カタログ番号 B1355013
CAS番号:
21911-67-1
分子量: 165.19 g/mol
InChIキー: MBNHCNDYGNYTMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Methylphenyl)amino]acetic acid is a high-quality chemical that can be used as a reagent, intermediate, or building block in the synthesis of other compounds . It is useful for the synthesis of complex compounds . The molecular formula of [(3-Methylphenyl)amino]acetic acid is C9H11NO2 .
Molecular Structure Analysis
The molecular formula of [(3-Methylphenyl)amino]acetic acid is C9H11NO2 . This indicates that it contains 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The exact molecular structure is not provided in the search results.科学的研究の応用
-
Antiviral Activity
- Application: Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method: The specific methods of synthesis and application would depend on the specific derivative being studied. In one study, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results: The compound mentioned above had an IC50 of 7.53 µmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Plant Growth Regulation
- Application: Indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, has been used to affect biomass, phenolic profile, and bioactivity in Mentha rotundifolia L .
- Method: The exogenous application of IAA and cytokinin-like 6-benzyl amino purine (BAP) was investigated on plant biomass and the phytochemical and biological parameters of Mentha rotundifolia L. aerial parts and roots .
- Results: The application of IAA and BAP significantly influenced the accumulation of phenolic compounds in the plant organs .
-
Anti-inflammatory Activity
- Application: Indole derivatives have been found to possess anti-inflammatory activity . For example, certain indole derivatives have been reported to inhibit the production of pro-inflammatory cytokines .
- Method: The specific methods of synthesis and application would depend on the specific derivative being studied. In general, these compounds are tested in vitro or in vivo for their ability to inhibit inflammatory responses .
- Results: The results would depend on the specific compound and the model of inflammation used. Some indole derivatives have been found to significantly reduce inflammation in animal models .
-
Antioxidant Activity
- Application: Some indole derivatives have been found to possess antioxidant activity . Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals .
- Method: The antioxidant activity of indole derivatives is usually assessed using in vitro assays, such as the DPPH radical scavenging assay or the ABTS radical cation decolorization assay .
- Results: The results would depend on the specific compound and the assay used. Some indole derivatives have been found to have potent antioxidant activity, comparable to that of standard antioxidants like ascorbic acid .
-
Anticancer Activity
- Application: Indole derivatives have been found to possess anticancer activity . For example, certain indole derivatives have been reported to inhibit the growth of cancer cells .
- Method: The specific methods of synthesis and application would depend on the specific derivative being studied. In general, these compounds are tested in vitro or in vivo for their ability to inhibit the growth of cancer cells .
- Results: The results would depend on the specific compound and the model of cancer used. Some indole derivatives have been found to significantly reduce the growth of cancer cells in animal models .
-
Antimicrobial Activity
- Application: Some indole derivatives have been found to possess antimicrobial activity . Antimicrobials are compounds that can prevent the growth of microorganisms, such as bacteria and fungi .
- Method: The antimicrobial activity of indole derivatives is usually assessed using in vitro assays, such as the disk diffusion assay or the broth dilution method .
- Results: The results would depend on the specific compound and the type of microorganism tested. Some indole derivatives have been found to have potent antimicrobial activity, comparable to that of standard antimicrobials like ampicillin .
特性
IUPAC Name |
2-(3-methylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNHCNDYGNYTMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312211 |
Source


|
| Record name | N-(3-Methylphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Methylphenyl)amino]acetic acid | |
CAS RN |
21911-67-1 |
Source


|
| Record name | N-(3-Methylphenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21911-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methylphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された






![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)




![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)


